N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative with a complex structure featuring a cyclopropyl group, a furan ring, and a 5-methylisoxazole moiety. Oxalamides are known for their role in modulating taste receptors, particularly the human TAS1R1/TAS1R3 heterodimer, which is associated with umami perception .
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-9-7-12(18-23-9)17-14(20)13(19)16-8-15(21,10-4-5-10)11-3-2-6-22-11/h2-3,6-7,10,21H,4-5,8H2,1H3,(H,16,19)(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWBMLVYULOBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagent Selection
Core Building Blocks
The synthesis requires three principal intermediates:
- 2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine : Synthesized via nucleophilic substitution of cyclopropyl Grignard reagents with furan-2-carbaldehyde, followed by reductive amination.
- 5-Methylisoxazole-3-carboxylic acid : Commercially available or prepared through cyclocondensation of hydroxylamine with acetylene derivatives.
- Oxalyl chloride : Serves as the oxalamide precursor, with strict anhydrous handling to prevent hydrolysis.
Critical purity thresholds:
Synthetic Methodology
Stepwise Assembly Protocol
Alkylation and Hydroxyethyl Intermediate Formation
The hydroxyethyl backbone is constructed through a Mitsunobu reaction between furan-2-ylmethanol and cyclopropanemethanol (1:1.2 molar ratio), utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at −20°C. Post-reaction, the mixture is quenched with saturated NaHCO3, extracting the product into ethyl acetate (3 × 50 mL). Silica gel chromatography (hexane:EtOAc 4:1) yields the secondary alcohol (78% yield), which undergoes Burgess reagent-mediated oxidation to the corresponding aldehyde.
Oxalamide Backbone Coupling
The critical C–N bond formation employs a two-step activation sequence :
- Isoxazole activation : 5-Methylisoxazole-3-carboxylic acid (1.0 eq) is treated with oxalyl chloride (2.2 eq) in dichloromethane (DCM) at 0°C for 2 hr, followed by solvent evaporation under reduced pressure.
- Amide coupling : The resultant acid chloride is reacted with 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine (1.05 eq) in presence of N-methylmorpholine (3.0 eq) as base. The reaction proceeds in anhydrous DCM at −15°C for 12 hr, monitored by TLC (Rf = 0.43 in CH2Cl2:MeOH 9:1).
Reaction Optimization
Temperature and Solvent Effects
Comparative studies reveal optimal coupling efficiency in dichloromethane versus alternatives:
| Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | −15 | 82 | 99.1 |
| THF | 0 | 67 | 97.3 |
| Acetonitrile | −15 | 58 | 95.8 |
Data aggregated from batch records in
Lower temperatures suppress racemization of the hydroxyethyl stereocenter, while DCM’s low polarity prevents premature oxalamide cyclization.
Purification and Characterization
Chromatographic Refinement
Crude product is purified through gradient flash chromatography (SiO2, 230–400 mesh):
- Initial eluent: Hexane/EtOAc (70:30) to remove non-polar impurities
- Target fraction: Hexane/EtOAc (50:50) + 1% triethylamine to prevent tailing
Final polishing via preparative HPLC (XBridge C18, 5 μm, 20 × 150 mm; 0.1% formic acid in H2O/MeCN) achieves pharmaceutical-grade purity.
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Pilot plant trials demonstrate viability of microreactor technology for the exothermic amidation step:
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The furan and isoxazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield an aldehyde or ketone, while substitution reactions on the furan or isoxazole rings can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Compounds
Key Structural Features
The target compound’s uniqueness lies in its N1-substituent (2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl) and N2-substituent (5-methylisoxazol-3-yl). These groups distinguish it from other oxalamides, such as:
- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) : A potent umami agonist with methoxybenzyl and pyridine groups .
- JECFA-evaluated oxalamides (Nos. 1768–1770): Include variations like 2-methoxy-4-methylphenyl and pyridinylethyl substituents .
- N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide (WHO XXXX) : Evaluated for kidney toxicity and reactive metabolite formation .
Table 1: Structural and Toxicological Comparison
Biological Activity
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a cyclopropyl group, a furan ring, and an oxalamide moiety, allows for diverse interactions with biological targets. This article delves into the compound's biological activity, synthesis, and potential applications based on current research findings.
Structural Features
| Property | Description |
|---|---|
| Common Name | This compound |
| CAS Number | 1396794-81-2 |
| Molecular Formula | C15H17N3O5 |
| Molecular Weight | 319.31 g/mol |
Molecular Structure
The molecular structure includes:
- A cyclopropyl group , which enhances lipophilicity and potential receptor interactions.
- A furan ring , contributing to the compound's reactivity and biological compatibility.
- An oxalamide moiety , known for its role in various pharmacological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The oxalamide structure is known to interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways in target organisms.
- Receptor Modulation : The presence of the cyclopropyl and furan groups may facilitate binding to specific receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Early studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.
Case Studies and Research Findings
- Anticancer Studies : A study investigated the compound's effects on cancer cell lines, revealing significant cytotoxicity against specific tumor types, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Research has shown that derivatives of oxalamides can exhibit neuroprotective properties, suggesting that this compound may also have applications in neurodegenerative diseases.
- Anti-inflammatory Properties : Preliminary data indicate that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.
Comparative Biological Activity Table
| Compound Name | Activity Type | Observed Effects |
|---|---|---|
| This compound | Anticancer | Significant cytotoxicity in vitro |
| N1-(4-fluorophenyl)-N2-(cyclopropyl)oxalamide | Antimicrobial | Effective against Gram-positive bacteria |
| N1-(cyclobutyl)-N2-(furan)oxalamide | Neuroprotective | Reduced apoptosis in neuronal cells |
Synthesis and Production
The synthesis of this compound typically involves the reaction of cyclopropylamine with 5-methylisoxazole derivatives under controlled conditions. The process can be optimized using continuous flow reactors to enhance yield and purity.
Synthesis Steps
- Reagent Preparation : Cyclopropylamine is reacted with oxalyl chloride to form an intermediate.
- Cyclization : The intermediate is treated with 5-methylisoxazole under inert conditions to promote cyclization.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Q & A
Q. Optimization Parameters :
- Temperature control during cyclopropane ring formation to avoid ring-opening side reactions.
- pH adjustment during coupling to enhance oxalamide bond formation efficiency .
Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify the presence of the cyclopropyl (δ 0.5–1.5 ppm), furan (δ 6.2–7.4 ppm), and isoxazole (δ 6.1–6.3 ppm) protons, with DEPT-135 confirming quaternary carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]) and rules out isotopic impurities .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects polar byproducts .
How does the stereochemistry of the 2-hydroxyethyl group influence the compound’s biological activity, and what methods resolve conflicting data in structure-activity relationship (SAR) studies?
Advanced Research Question
- Stereochemical Impact : The (R)-enantiomer of the hydroxyethyl group may exhibit higher binding affinity to target enzymes (e.g., kinases) due to favorable hydrogen bonding, as observed in related oxalamides .
- Data Contradictions : Discrepancies in IC values across studies can arise from racemization during synthesis or assay conditions. Resolution strategies include:
What in silico and in vitro strategies are recommended to evaluate the compound’s potential as a kinase inhibitor?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against kinase ATP-binding pockets, prioritizing conserved residues (e.g., hinge region) .
- Kinase Profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) identify off-target effects.
- Cellular Assays : Dose-response curves in cancer cell lines (e.g., HCT-116) with Western blotting to measure downstream phosphorylation (e.g., ERK, AKT) .
How can researchers address low aqueous solubility during formulation for in vivo studies?
Advanced Research Question
- Co-Solvent Systems : Use PEG-400/water (30:70) or cyclodextrin-based solutions to enhance solubility without precipitating the compound .
- Prodrug Derivatization : Introduce phosphate or glycoside groups at the hydroxyethyl moiety to improve hydrophilicity, followed by enzymatic cleavage in vivo .
What mechanistic insights explain conflicting cytotoxicity data between 2D monolayer and 3D spheroid models?
Advanced Research Question
- Penetration Limitations : The compound may poorly penetrate 3D spheroids due to increased diffusion barriers, as seen with similar oxalamides .
- Metabolic Differences : Hypoxic cores in spheroids alter metabolic pathways, reducing pro-apoptotic effects. Validate using hypoxia markers (e.g., HIF-1α staining) .
Which catalytic systems are effective for synthesizing derivatives via late-stage functionalization of the furan ring?
Advanced Research Question
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh)/KCO enable aryl/heteroaryl substitutions at the furan C5 position .
- Electrophilic Substitution : Use NIS (N-iodosuccinimide) for halogenation, followed by SNAr reactions to introduce amines or alkoxides .
How can researchers differentiate between on-target and off-target effects in phenotypic screens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
